molecular formula C12H16N6O2S B2635212 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448077-37-9

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2635212
CAS No.: 1448077-37-9
M. Wt: 308.36
InChI Key: NEZYVYHVSSGGSO-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound featuring a triazole ring, a pyrazolo[5,1-b][1,3]oxazine core, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.

    Attachment of the Thioethyl Group: The triazole derivative is then reacted with an appropriate haloalkane (e.g., 2-chloroethyl) to introduce the thioethyl group.

    Construction of the Pyrazolo[5,1-b][1,3]oxazine Core: This involves the cyclization of a suitable precursor, such as a hydrazone, with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the pyrazolo[5,1-b][1,3]oxazine derivative with an isocyanate or a similar reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioethyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Rufinamide: A triazole derivative used as an antiepileptic drug.

Uniqueness

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its combination of a triazole ring with a pyrazolo[5,1-b][1,3]oxazine core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-17-8-14-15-12(17)21-6-3-13-11(19)9-7-10-18(16-9)4-2-5-20-10/h7-8H,2-6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZYVYHVSSGGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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